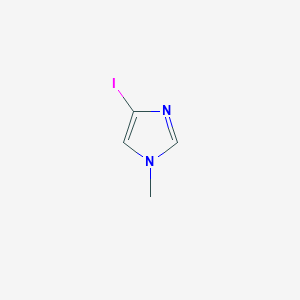

4-Iodo-1-methyl-1H-imidazole

Description

Overview of Imidazole (B134444) Heterocyclic Systems in Chemical Research

Imidazole is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. ijpsjournal.comajrconline.orgmdpi.combiomedpharmajournal.org This fundamental structure is a cornerstone in chemical research, appearing in a vast array of biologically significant molecules, including the amino acid histidine, histamine, and purines, which are components of nucleic acids. biomedpharmajournal.orgresearchgate.net The imidazole ring is planar and aromatic, and its unique electronic properties, stemming from the two nitrogen atoms, allow it to act as both a weak acid and a weak base. ajrconline.orgpharmaguideline.comsci-hub.se This amphoteric nature, coupled with its ability to form hydrogen bonds, makes it a versatile scaffold in medicinal chemistry and materials science. ajrconline.orguib.no Researchers have developed numerous synthetic methods to create a wide variety of imidazole derivatives, which exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. ijpsjournal.comwjpsonline.comresearchgate.netjocpr.com

Contextualization of 4-Iodo-1-methyl-1H-imidazole within the Broader Class of Imidazole Derivatives

This compound is a specific imidazole derivative that features an iodine atom at the 4-position and a methyl group attached to one of the nitrogen atoms. This particular arrangement of substituents gives it distinct properties and reactivity compared to other iodo-imidazoles and N-methylated imidazoles. Its utility is notable in the synthesis of positron emission tomography (PET) tracers for brain enzyme imaging. chemicalbook.com

Distinction from Other Iodo-Imidazole Isomers (e.g., 2-Iodo-1-methyl-1H-imidazole, 4-Iodo-1H-imidazole)

The position of the iodine atom on the imidazole ring significantly impacts the molecule's reactivity.

2-Iodo-1-methyl-1H-imidazole: In this isomer, the iodine atom is positioned between the two nitrogen atoms. This location makes it susceptible to nucleophilic substitution. pharmaguideline.comrsc.org

4-Iodo-1H-imidazole: This isomer lacks the N-methyl group present in this compound. The presence of a proton on the nitrogen atom allows for different reactivity, including N-alkylation. researchgate.netgoogle.comchemicalbook.com The synthesis of 4-iodo-1H-imidazole can be achieved through the disubstitution and subsequent deiodination of imidazole with iodine. google.com

The table below summarizes the key structural differences between these isomers.

| Compound Name | Iodine Position | N1-Substituent |

| This compound | 4 | Methyl |

| 2-Iodo-1-methyl-1H-imidazole | 2 | Methyl |

| 4-Iodo-1H-imidazole | 4 | Hydrogen |

Comparison with Other N-Methylated Imidazole Derivatives

The methylation of a nitrogen atom in the imidazole ring, as seen in this compound, prevents it from acting as a hydrogen bond donor at that position. This can influence its solubility and how it interacts with biological targets. nih.gov For example, 1-methylimidazole (B24206) has a lower boiling point than imidazole due to the absence of intermolecular hydrogen bonding. wjpsonline.com The presence of the methyl group can also sterically influence the approach of reagents to the adjacent positions on the ring.

Historical Perspective on the Development and Study of this compound and Related Compounds

The study of imidazoles dates back to the 19th century, with the first synthesis of imidazole itself reported in 1858. ajrconline.org The development of methods to functionalize the imidazole ring, including halogenation, has been a continuous area of research. Early methods for iodination often resulted in mixtures of products. However, more recent and refined synthetic routes have allowed for the regioselective synthesis of specific isomers like this compound. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century greatly expanded the synthetic utility of iodo-imidazoles, making them valuable building blocks in the creation of complex molecules. The specific synthesis and application of this compound and its isomers are documented in various chemical literature, highlighting their importance as intermediates in medicinal chemistry and materials science. uib.noresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-iodo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQSHNLGOKQVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378476 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71759-87-0 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Conditions for 4 Iodo 1 Methyl 1h Imidazole

Strategies for Regioselective Iodination of Imidazole (B134444) Precursors

The introduction of an iodine atom at the C4 position of the 1-methylimidazole (B24206) ring requires precise control of reaction conditions to achieve high regioselectivity. Direct iodination methods are commonly employed, utilizing various iodinating agents and reaction media.

Direct Iodination Approaches

Direct iodination of 1-methylimidazole is a primary strategy for the synthesis of its 4-iodo derivative. This involves the reaction of the imidazole substrate with an electrophilic iodine source.

A common and effective method for the synthesis of 4-iodo-1-methyl-1H-imidazole involves the direct iodination of 1-methylimidazole using a combination of iodine (I₂) and sodium iodide (NaI) in an alkaline medium. The reaction is typically carried out by dissolving 1-methylimidazole in a suitable solvent, such as dichloromethane (B109758), followed by the addition of an aqueous solution of sodium hydroxide (B78521) and sodium iodide. This method proceeds via the in situ formation of an electrophilic iodine species, which then attacks the electron-rich imidazole ring. The alkaline conditions facilitate the reaction and help to neutralize the hydrogen iodide (HI) byproduct. In some variations of this method for the synthesis of the related 4-iodo-1H-imidazole, a solution of iodine and sodium iodide is added dropwise to a solution of imidazole and sodium hydroxide in water at low temperatures (e.g., 0 °C). chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 1-Methylimidazole | I₂, NaI, NaOH | Dichloromethane/Water | Room Temperature | Not specified |

| Imidazole | I₂, NaI, NaOH | Water | 0 °C | 70.2% (for 4-iodo-1H-imidazole) chemicalbook.com |

To enhance the electrophilicity of iodine, various oxidizing agents can be employed to generate the highly reactive iodonium (B1229267) ion (I⁺) or a related electrophilic iodine species in situ. While specific examples for the direct synthesis of this compound using this approach are not extensively detailed in the provided search results, the iodination of related heterocyclic systems like imidazo[1,2-α]pyridines has been successfully achieved using molecular iodine in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). nih.gov This reaction proceeds under metal-free conditions and is often accelerated by ultrasound irradiation. nih.gov Another common reagent for electrophilic iodination is N-iodosuccinimide (NIS), which can be used to introduce iodine onto electron-rich aromatic and heterocyclic rings. chemicalbook.comguidechem.com The use of NIS, sometimes in the presence of an acid catalyst, provides a milder alternative to harsher iodinating agents. chemicalbook.com The application of these methods to 1-methylimidazole would be expected to favor iodination at the electron-rich positions of the imidazole ring.

| Substrate | Iodinating Agent | Oxidant/Catalyst | Solvent | Key Features |

| Imidazo[1,2-α]pyridines | I₂ | tert-Butyl hydroperoxide (TBHP) | Ethanol | Metal-free, ultrasound-assisted nih.gov |

| Various aromatics | N-Iodosuccinimide (NIS) | Acid catalyst (optional) | Various | Mild reaction conditions chemicalbook.comguidechem.com |

Imidazolium-based ionic liquids containing polyiodide anions have emerged as effective reagents and media for iodination reactions. nih.govacs.org These ionic liquids, formed by doping an imidazolium (B1220033) iodide salt with elemental iodine, contain anions such as triiodide (I₃⁻) and higher polyiodides. nih.govresearchgate.net The interactions between the imidazolium cation and the polyiodide anion lead to a weakening and polarization of the I-I bonds, which enhances the reactivity of the iodine species. nih.govacs.org This "activation" of iodine within the ionic liquid medium facilitates the electrophilic iodination of various substrates. acs.org While a specific protocol for the synthesis of this compound using this method is not explicitly detailed, the general principle suggests that reacting 1-methylimidazole within an iodine-doped imidazolium-based ionic liquid could be a viable synthetic route.

Deiodination from Polyiodinated Imidazoles (e.g., 2,4,5-triiodo-1H-imidazole)

An alternative strategy for the synthesis of this compound involves the selective removal of iodine atoms from a polyiodinated precursor. This approach can offer a high degree of regiochemical control, as the starting polyiodinated imidazole can be synthesized and then selectively deiodinated to yield the desired mono-iodinated product.

Reductive deiodination using sodium sulfite (B76179) (Na₂SO₃) is a documented method for the preparation of 4-iodo-1H-imidazole from 2,4,5-triiodo-1H-imidazole. chemicalbook.com The reaction is typically carried out by heating the polyiodinated imidazole with sodium sulfite in a solvent such as dimethylformamide (DMF). chemicalbook.com A patent describes a similar process for the synthesis of 4-iodo-1H-imidazole from 4,5-diiodo-imidazole using reducing agents including sodium sulfite, potassium hydrogen sulfite, or sodium hydrosulfite. google.com Although these examples refer to the non-methylated imidazole, the methodology is applicable to the corresponding 1-methylated derivatives. Another approach for the selective deiodination of a di-iodinated precursor, 4,5-diiodo-1-methyl-1H-imidazole, involves the use of ethylmagnesium bromide (EtMgBr). This reaction proceeds at room temperature in an anhydrous solvent like dichloromethane and provides a high yield of this compound. chemicalbook.com

| Starting Material | Reducing Agent | Solvent | Temperature | Product | Yield |

| 2,4,5-Triiodo-1H-imidazole | Na₂SO₃ | DMF | 110 °C | 4-Iodo-1H-imidazole | Not specified chemicalbook.com |

| 4,5-Diiodo-imidazole | Sodium sulfite, Potassium hydrogen sulfite, or Sodium hydrosulfite | Water, Methanol (B129727), Ethanol, etc. | 0 - 120 °C | 4-Iodo-1H-imidazole | Not specified google.com |

| 4,5-Diiodo-1-methyl-1H-imidazole | EtMgBr | Dichloromethane | Room Temperature | This compound | 94% chemicalbook.com |

N-Methylation Strategies for Iodo-1H-imidazoles

Methylation with Methyl Iodide under Alkaline Conditions

A foundational and widely practiced method for the N-methylation of imidazoles involves the use of methyl iodide as the methylating agent in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism.

Under alkaline conditions, a base such as potassium carbonate or sodium hydride is used to deprotonate the N-H bond of the 4(5)-iodo-1H-imidazole ring. This generates a nucleophilic imidazolide (B1226674) anion. The resulting anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the N-methylated product, this compound. The choice of solvent is critical, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) being commonly employed to facilitate the reaction. reddit.com

The reaction conditions, including the choice of base, solvent, and temperature, play a significant role in the reaction's success and selectivity. otago.ac.nzreddit.com For instance, using a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) can ensure complete deprotonation and often leads to high yields. d-nb.info

Sequential and Convergent Synthetic Routes to this compound

Beyond direct methylation, more advanced synthetic routes, including halogen-exchange reactions and protocols enhanced by microwave irradiation, offer alternative pathways to the target molecule.

Halogen-Grignard Exchange Reactions in Functionalization of Imidazoles

Halogen-metal exchange reactions provide a powerful method for the regioselective functionalization of halo-substituted imidazoles. A notable synthesis of this compound utilizes a halogen-Grignard exchange starting from 4,5-diiodo-1-methyl-1H-imidazole.

In this process, an organomagnesium reagent, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent, is used to selectively exchange one of the iodine atoms with a magnesium-based functional group. researchgate.netnih.gov This exchange typically occurs at the more sterically accessible or electronically favored position. Subsequent quenching of the resulting Grignard reagent with a proton source, like water, leads to the replacement of the magnesium group with a hydrogen atom, yielding the mono-iodinated product. This method is highly efficient and tolerates a wide range of functional groups. nih.govclockss.org

Table 1: Halogen-Grignard Exchange for this compound Synthesis

| Parameter | Condition |

|---|---|

| Starting Material | 4,5-Diiodo-1-methyl-1H-imidazole |

| Reagent | Ethylmagnesium Bromide (EtMgBr) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Room Temperature |

| Quenching Agent | Water (H2O) |

| Yield | 94% |

This table summarizes a specific experimental protocol for the synthesis of this compound via a halogen-Grignard exchange reaction.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. jetir.org This technology can be effectively applied to the synthesis of imidazole derivatives. nih.govnih.govasianpubs.org In the context of this compound synthesis, microwave irradiation can significantly reduce reaction times for steps such as N-alkylation compared to conventional heating methods. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts. While specific protocols for the direct microwave-assisted synthesis of this compound are not extensively detailed, the application of this method to the N-alkylation of various imidazole precursors demonstrates its potential utility in this area. nih.gov

Catalyst Screening and Optimization in this compound Synthesis

The efficiency of synthetic routes to this compound can be enhanced through the use of catalysts. Catalyst screening is essential to identify the most effective system for a given transformation, such as the N-methylation step.

For N-alkylation reactions, various catalysts can be employed:

Phase-Transfer Catalysts (PTCs): In reactions involving an aqueous alkaline solution and an organic solvent, PTCs like tetrabutylammonium (B224687) bromide can facilitate the transfer of the imidazolide anion to the organic phase, accelerating the reaction with methyl iodide.

Transition Metal Catalysts: Ruthenium and Iridium complexes have been shown to be effective catalysts for N-methylation of amines and related nitrogen heterocycles using methanol as a C1 source, representing a greener alternative to methyl halides. researchgate.netnih.govrsc.org Nickel catalysts have also been developed for selective mono-N-methylation. rsc.org

Organic Catalysts: Non-metallic catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can be used to promote N-alkylation reactions of imidazoles with reagents like Morita–Baylis–Hillman (MBH) alcohols. beilstein-journals.org

Optimization studies would involve screening different catalysts, adjusting catalyst loading, temperature, and reaction time to maximize the yield and purity of this compound.

Table 2: Potential Catalysts for N-Alkylation of Imidazoles

| Catalyst Type | Example(s) | Reaction |

|---|---|---|

| Transition Metal | Ruthenium (Ru), Iridium (Ir), Nickel (Ni) Complexes | N-Methylation with Methanol |

| Organic Base | 1,4-diazabicyclo[2.2.2]octane (DABCO) | N-Alkylation with MBH Adducts |

Regiocontrol and Selectivity in Imidazole Functionalization Relevant to this compound Synthesis

For an unsymmetrical substrate like 4(5)-iodo-1H-imidazole, direct N-alkylation can potentially yield two different regioisomers: this compound and 5-iodo-1-methyl-1H-imidazole. Achieving high regioselectivity is therefore a critical challenge. reddit.com

The outcome of the alkylation is governed by a combination of electronic and steric factors, as well as the reaction conditions. otago.ac.nz

Electronic Effects: The iodine atom is an electron-withdrawing group. This has an inductive effect that deactivates the adjacent nitrogen atom (N-1), making it less nucleophilic. Consequently, the more remote nitrogen atom (N-3) becomes the more reactive site for electrophilic attack by the methylating agent. otago.ac.nz

Steric Effects: The bulky iodine atom at the C-4 position can sterically hinder the approach of the alkylating agent to the adjacent N-1 position, further favoring alkylation at the less hindered N-3 position. otago.ac.nzd-nb.info

Tautomerism and Reaction Conditions: 4(5)-Iodo-1H-imidazole exists as a mixture of two tautomers. In basic media, deprotonation leads to a single, delocalized imidazolide anion. In this case, the regioselectivity is primarily dictated by the inherent electronic and steric properties of the anion, leading preferentially to the 1,4-disubstituted product. otago.ac.nz The choice of base and solvent can also influence the isomeric ratio of the products. nih.gov

By carefully selecting alkaline reaction conditions, the methylation of 4(5)-iodo-1H-imidazole can be directed with high selectivity to produce the desired this compound isomer.

Impact of Protecting Groups on Iodination and Methylation Regioselectivity

The strategic use of protecting groups on the imidazole nitrogen is a cornerstone for achieving regiochemical control in the synthesis of this compound. The choice of protecting group can significantly influence the position of subsequent electrophilic iodination and the final methylation step, primarily through steric and electronic effects.

Protecting groups can direct iodination to the C4/C5 positions by blocking other reactive sites and modifying the electron density of the imidazole ring. While direct iodination of 1-methylimidazole often leads to a mixture of products, the use of a removable protecting group can offer a more controlled pathway. For instance, a bulky protecting group at the N1 position can sterically hinder the C2 and C5 positions, thereby favoring electrophilic attack at the C4 position.

Commonly employed protecting groups for imidazoles that can influence regioselectivity include trityl (Tr), benzyl (B1604629) (Bn), and various silyl (B83357) ethers. The selection of an appropriate protecting group is contingent on its stability under the reaction conditions for both iodination and methylation, as well as the ease of its subsequent removal without affecting the desired product.

A general synthetic route may involve the initial protection of 1H-imidazole, followed by regioselective iodination, and concluding with methylation and deprotection. Alternatively, methylation can precede iodination. The order of these steps, dictated by the directing effects of the substituents at each stage, is crucial for the successful synthesis of the target molecule. For example, the presence of a bulky N-protecting group can direct iodination to the less sterically hindered C4 position. Following iodination, the protecting group can be removed and the nitrogen can be methylated.

The table below summarizes the potential influence of different protecting groups on the regioselectivity of imidazole functionalization, based on general principles of organic synthesis.

| Protecting Group | Potential Influence on Iodination Regioselectivity | Potential Influence on Methylation Regioselectivity | Key Characteristics |

| Trityl (Tr) | Directs to C4/C5 due to significant steric bulk around N1. | N/A (removed before methylation). | Bulky, acid-labile. |

| Benzyl (Bn) | Offers some steric hindrance, potentially favoring C4 over C2/C5. | N/A (removed before methylation). | Removable by hydrogenolysis. |

| Tosyl (Ts) | Electron-withdrawing, deactivates the ring to electrophilic substitution. | Can direct methylation to the other nitrogen in a deprotected imidazole. | Strong electron-withdrawing group. |

| tert-Butyldimethylsilyl (TBDMS) | Moderate steric bulk, can favor C4 iodination. | N/A (removed before methylation). | Removable with fluoride (B91410) ions. |

It is important to note that the final regiochemical outcome is a result of a complex interplay between the electronic nature of the imidazole ring, the steric and electronic properties of the protecting group, and the specific reaction conditions employed.

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of reagents, solvents, temperature, and reaction time for both the iodination and methylation steps.

Iodination Step Optimization:

The direct iodination of imidazole or N-methylimidazole can result in the formation of di- and tri-iodinated byproducts. To achieve selective mono-iodination at the C4 position, several factors must be controlled.

One common strategy involves the use of N-iodosuccinimide (NIS) as a mild iodinating agent. The reaction is often carried out in a suitable organic solvent such as dichloromethane (DCM) or acetonitrile (B52724) (MeCN) at controlled temperatures, typically ranging from 0 °C to room temperature, to minimize side reactions. The stoichiometry of the iodinating agent is also crucial, with a slight excess often being optimal to drive the reaction to completion without promoting over-iodination.

The pH of the reaction medium can also play a significant role. For instance, in the iodination of 1H-imidazole, controlling the pH can help in suppressing the formation of undesired isomers and multiple iodination products.

The table below presents a summary of optimized conditions for the iodination of imidazole derivatives found in the literature.

| Parameter | Optimized Condition | Rationale |

| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild and selective for mono-iodination. |

| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Good solubility for reactants, relatively inert. |

| Temperature | 0 °C to room temperature | Minimizes byproduct formation. |

| Stoichiometry | 1.0 - 1.2 equivalents of NIS | Ensures complete consumption of starting material without significant over-iodination. |

| pH Control | Neutral to slightly basic | Can improve selectivity in certain cases. |

Methylation Step Optimization:

The N-methylation of 4-iodo-1H-imidazole is the final step in one possible synthetic route. The regioselectivity of this step is critical, as methylation can occur at either of the two nitrogen atoms in the imidazole ring, leading to the formation of 1,4- and 1,5-isomers. The desired 1,4-isomer is typically favored due to the electronic effects of the iodine substituent.

Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is usually performed in the presence of a base to deprotonate the imidazole nitrogen, thereby facilitating nucleophilic attack on the methylating agent. The choice of base and solvent can significantly impact the yield and isomeric ratio.

For instance, using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures can lead to high yields of the desired product. The reaction temperature is often kept low (e.g., 0 °C) initially and then allowed to warm to room temperature to control the reaction rate and minimize side reactions.

The following table summarizes optimized parameters for the N-methylation of substituted imidazoles.

| Parameter | Optimized Condition | Rationale |

| Methylating Agent | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | Readily available and effective methylating agents. |

| Base | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | Strong, non-nucleophilic base for deprotonation. |

| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Aprotic polar solvents that facilitate the reaction. |

| Temperature | 0 °C to room temperature | Allows for controlled reaction and minimizes byproducts. |

| Reaction Time | 2-12 hours | Monitored by TLC for completion. |

By carefully selecting and controlling these reaction parameters, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity, suitable for its application in further chemical synthesis.

Advanced Chemical Transformations and Reactivity of 4 Iodo 1 Methyl 1h Imidazole

Cross-Coupling Reactions Involving the Iodine Substituent

The iodine substituent at the C4 position is the primary site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the construction of more complex molecular architectures.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. researchgate.netmdpi-res.com This reaction is widely used for synthesizing biaryl compounds and other complex molecules due to its mild conditions and tolerance of various functional groups. researchgate.netrsc.org

In the case of 4-Iodo-1-methyl-1H-imidazole, the iodine atom serves as an excellent leaving group for the oxidative addition step in the palladium catalytic cycle. The reaction with various aryl or heteroaryl boronic acids can produce a diverse range of 4-aryl-1-methyl-1H-imidazoles. The general applicability of Suzuki coupling to iodo-imidazoles suggests its utility for this specific substrate. acs.org The reaction typically proceeds in good yields, although yields can be lower with electron-donating groups on the aryl halide. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the cross-coupling cycle. mdpi-res.com |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and neutralizes the HX byproduct. researchgate.netmdpi-res.com |

| Solvent | DMF/H₂O, Dioxane, Toluene/H₂O | Solubilizes reactants and facilitates the reaction. researchgate.netmdpi-res.com |

| Temperature | Room Temperature to 110 °C | Reaction rate is temperature-dependent; microwave irradiation can accelerate the reaction. mdpi-res.com |

The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. arkat-usa.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a reliable method for the synthesis of substituted alkynes and is typically catalyzed by a palladium complex with a copper(I) co-catalyst, in the presence of a base like an amine, which can also serve as the solvent. wikipedia.org

The high reactivity of the carbon-iodine bond in aryl iodides makes this compound an ideal substrate for Sonogashira coupling. nih.gov This reaction allows for the direct introduction of an alkynyl group at the C4 position of the imidazole (B134444) ring, leading to the formation of 4-alkynyl-1-methyl-1H-imidazoles. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary palladium catalyst for the cross-coupling cycle. wikipedia.org |

| Co-catalyst | CuI | Facilitates the formation of a copper(I) acetylide intermediate. wikipedia.org |

| Base | Triethylamine (NEt₃), Diethylamine (NHEt₂) | Acts as a base to neutralize the HI byproduct and can serve as the solvent. wikipedia.org |

| Solvent | DMF, THF, Diethylamine | Provides the reaction medium. wikipedia.org |

| Temperature | Room Temperature to 60 °C | Mild conditions are generally sufficient. wikipedia.orgnih.gov |

Recent advancements have also explored copper-free and nickel-catalyzed Sonogashira-type reactions, which can offer advantages in certain contexts. wikipedia.orgnih.gov

Nucleophilic Substitution Reactions at the Iodine Position

Direct nucleophilic aromatic substitution (SₙAr) of the iodine atom on an aryl iodide is generally difficult unless the ring is activated by strong electron-withdrawing groups. However, the iodine atom on the imidazole ring can be displaced under certain conditions. The presence of the iodine atom allows for nucleophilic substitution reactions with various nucleophiles to form substituted derivatives. smolecule.comsmolecule.com For example, in a multi-step synthesis, an iodine atom at the 4 or 5 position of a functionalized imidazole was shown to be substitutable. acs.org

Electrophilic Aromatic Substitution Reactions on the Imidazole Ring System

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic attack. uobabylon.edu.iq The substitution pattern of this compound directs incoming electrophiles to the available C2 and C5 positions. The iodination of 4-methylimidazole (B133652) itself proceeds via an electrophilic substitution mechanism. smolecule.com

Further electrophilic substitution reactions such as nitration or sulfonation can occur on the imidazole ring, typically at the C5 position, as the C4 position is blocked. uobabylon.edu.iq Halogenation, such as bromination, can also occur at the available ring positions. uobabylon.edu.iq

A powerful method for functionalizing the C2 position involves deprotonation with a strong base like n-butyllithium (n-BuLi) to form an organolithium intermediate, which then acts as a potent nucleophile. uib.no Quenching this intermediate with an electrophile, such as an azide (B81097) source (e.g., TsN₃), allows for the regioselective introduction of a functional group at the C2 position. nih.gov

Table 3: Reactivity of Ring Positions in this compound

| Position | Existing Substituent | Reactivity | Potential Reactions |

|---|---|---|---|

| C2 | Hydrogen | Susceptible to deprotonation by strong bases. | Lithiation followed by electrophilic quench. uib.nonih.gov |

| N3 | Lone Pair | Nucleophilic and basic. | Alkylation, Protonation, Arylation. mit.edu |

| C4 | Iodine | Primary site for cross-coupling. | Suzuki, Sonogashira, Stille, etc. researchgate.netwikipedia.orgresearchgate.net |

| C5 | Hydrogen | Site for electrophilic aromatic substitution. | Halogenation, Nitration, Sulfonation. uobabylon.edu.iq |

Reactions Involving the Nitrogen Atoms of the Imidazole Ring

The 1-position of the imidazole ring is blocked by a methyl group. The nitrogen at the 3-position, however, possesses a lone pair of electrons and is nucleophilic and basic. This nitrogen can readily react with alkylating agents, such as methyl iodide, to form a quaternary imidazolium (B1220033) salt. uobabylon.edu.iq This process introduces a positive charge into the ring system, significantly altering its electronic properties and reactivity.

Furthermore, the N3 nitrogen can participate in transition metal-catalyzed N-arylation reactions. Palladium-catalyzed methods have been developed for the highly regioselective N1-arylation of unsymmetrically substituted imidazoles, demonstrating the ability of the ring nitrogen to act as a nucleophile in cross-coupling processes. mit.edu

Nucleophilic Addition Reactions

The imidazole ring in related structures has been shown to react with strong nucleophiles. For instance, organolithium reagents can add to the imidazole ring, leading to functionalized imidazole derivatives. uib.no The electrophilic character of the carbon atoms in the imidazole ring of this compound can be exploited in addition reactions, although these are less common than substitution reactions at the iodo-position. The presence of the iodine atom can also allow for various nucleophilic addition reactions that can modify the imidazole structure. smolecule.com

Derivatization for Ligand Formation

The structural features of this compound make it a valuable precursor for the synthesis of ligands for coordination chemistry and the construction of metal-organic frameworks (MOFs). The nitrogen atoms of the imidazole ring possess lone pairs of electrons that can coordinate to metal ions. Imidazole-based ligands are crucial components in various biological systems and have been extensively used in the design of synthetic ligands. uib.no

The derivatization of this compound can be achieved through various reactions, such as cross-coupling reactions at the C-I bond, to introduce functional groups capable of binding to metal centers. These functionalized imidazoles can then act as monodentate or be incorporated into larger polydentate ligand systems. For example, imidazole derivatives are used as organic linkers in the synthesis of MOFs, which are porous coordination polymers with applications in gas storage, separation, and catalysis. nih.govmdpi.com The synthesis of a copper-1H-imidazole MOF has been reported, demonstrating the utility of the imidazole core in forming such frameworks. rsc.org

The table below illustrates potential ligand precursors that could be synthesized from this compound and their potential applications in coordination chemistry.

| Ligand Precursor derived from this compound | Potential Coordinating Atoms | Potential Application |

| 1-Methyl-4-(pyridin-2-yl)-1H-imidazole | N (imidazole), N (pyridine) | Formation of bidentate chelating ligands for transition metals. |

| (1-Methyl-1H-imidazol-4-yl)methanol | N (imidazole), O (hydroxyl) | Synthesis of ligands for catalytic applications. |

| 1-Methyl-1H-imidazole-4-carboxylic acid | N (imidazole), O (carboxylate) | Building block for porous metal-organic frameworks. |

Grignard Reactions and Subsequent Electrophilic Quenches

One of the most significant applications of this compound is its use in the formation of Grignard reagents. The carbon-iodine bond is susceptible to oxidative addition with magnesium, forming an organomagnesium compound. This Grignard reagent is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles.

The synthesis of this compound itself can be achieved from 4,5-diiodo-1-methylimidazole via a halogen-magnesium exchange reaction. nih.gov Treatment of the diiodo derivative with a Grignard reagent such as ethylmagnesium bromide (EtMgBr) selectively replaces one of the iodine atoms with a magnesium bromide moiety, which is then quenched with water to yield the mono-iodinated product. nih.gov

A key application of the Grignard reagent derived from this compound is its reaction with electrophiles. For instance, the Grignard reagent prepared from a related iodoimidazole derivative has been shown to react with aldehydes to form secondary alcohols. nih.gov This reaction underscores the utility of iodo-imidazoles in constructing more complex molecular architectures.

The table below summarizes representative Grignard reactions involving iodo-imidazole derivatives.

| Iodo-imidazole Derivative | Grignard Reagent | Electrophile | Product | Reference |

| 4,5-Diiodo-1-methylimidazole | EtMgBr | H₂O | This compound | nih.gov |

| 4-Iodo-1-(4-methoxybenzyl)-1H-imidazole | EtMgBr | 3,4-Dimethoxybenzaldehyde | 4-[Hydroxy-(3,4-dimethoxyphenyl)]methyl-1-(4-methoxybenzyl)-1H-imidazole | nih.gov |

| 5-Iodo-1-methylimidazole | MeMgBr | 1-Cyano-β-carboline | Xestomanzamine A | clockss.org |

Redox Chemistry of this compound Derivatives

The redox chemistry of this compound derivatives involves both oxidation and reduction reactions, which can lead to a variety of functionalized products.

Reduction: The iodine atom in this compound can be removed through reductive deiodination. This can be achieved using various reducing agents. For instance, the reduction of 4-iodo-1H-imidazole can be accomplished using sodium sulfite (B76179). google.comgoogle.com The reduction of a related imidazole derivative, (1-methyl-1H-imidazol-5-yl)methanol, has been achieved using lithium aluminum hydride (LiAlH₄) to reduce a carboxylic acid group to an alcohol without affecting the imidazole ring itself. uib.no The reduction of methyl this compound-5-carboxylate can lead to deiodinated imidazoles.

Oxidation: The imidazole ring is generally resistant to oxidation, but under specific conditions, it can be oxidized. The oxidation of methyl this compound-5-carboxylate can lead to the formation of imidazole N-oxides. The nitrogen atoms in the imidazole ring can be oxidized to N-oxides, which can further alter the reactivity and coordination properties of the molecule.

The table below provides a summary of potential redox reactions for derivatives of this compound.

| Derivative | Reaction Type | Reagent/Conditions | Product | Reference |

| Methyl this compound-5-carboxylate | Reduction | Not specified | Deiodinated imidazole | |

| Methyl this compound-5-carboxylate | Oxidation | Not specified | Imidazole N-oxide | |

| 4-Iodo-1H-imidazole | Reduction | Sodium sulfite | 1H-Imidazole | google.comgoogle.com |

| 1-Methyl-1H-imidazole-5-carboxylic acid | Reduction | LiAlH₄ | (1-Methyl-1H-imidazol-5-yl)methanol | uib.no |

Applications in Medicinal Chemistry and Pharmaceutical Research

4-Iodo-1-methyl-1H-imidazole as a Key Building Block in Drug Discovery

This compound serves as a crucial starting material in the synthesis of complex molecular architectures for drug discovery. nih.gov The presence of the iodine atom at the 4-position of the imidazole (B134444) ring provides a reactive site for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of larger, more complex molecules. cymitquimica.com This versatility is a significant asset in the quest to develop new therapeutic agents.

The strategic placement of the iodo group on the 1-methyl-1H-imidazole core makes it an ideal precursor for creating a wide range of biologically active derivatives. A notable example is its use in the total synthesis of Leucetta alkaloids, a family of marine natural products known for their cytotoxic properties. nih.gov In these syntheses, this compound can undergo site-specific metallation and subsequent reactions to build the complex polysubstituted 2-aminoimidazole structures characteristic of these alkaloids. nih.gov

The synthesis often begins with the preparation of this compound itself, which can be achieved by treating 1-methyl-1,3-dihydro-2H-imidazole-2-thione with iodine in the presence of a base. nih.gov This intermediate is then utilized in multi-step synthetic pathways to yield complex natural products. For instance, it has been a precursor in the synthesis of compounds like naamine (B1248366) A and isonaamidine D, which are investigated for their biological activities. nih.gov

The derivatives synthesized from this compound are often evaluated as potential drug candidates due to their significant biological activities. The Leucetta alkaloids, for example, have demonstrated cytotoxicity against cancer cell lines, marking them as potential leads for anticancer drug development. nih.gov

The imidazole scaffold itself is a privileged structure in drug design, known to improve the pharmacokinetic properties of molecules, such as solubility and bioavailability. uib.noresearchgate.net By using this compound as a starting point, chemists can design and synthesize novel compounds that combine the favorable properties of the imidazole ring with the specific biological activities conferred by the appended chemical groups, leading to the identification of promising new drug candidates. journalijar.com

Exploration in Antimicrobial Agent Development

The imidazole nucleus is a well-established pharmacophore in the field of antimicrobial agents. researchgate.netontosight.ai Derivatives of imidazole are known to exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. medchemexpress.com Consequently, this compound is an attractive starting material for the development of new antimicrobial drugs, particularly in an era of increasing antibiotic resistance. nih.gov

Research has demonstrated that various imidazole derivatives possess significant antibacterial properties. ekb.egjst.go.jp While studies specifically originating from this compound are part of broader synthetic campaigns, the resulting complex imidazoles show notable activity. For instance, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which can be conceptually derived from iodinated imidazole precursors, have been synthesized and tested for their antibacterial effects. One such compound, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole, has shown activity against Mycobacterium smegmatis. nih.gov

The table below summarizes the antibacterial activity of selected imidazole-based compounds against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Mycobacterium smegmatis | MIC: 3.9 µg/mL | nih.gov |

| Indolylbenzo[d]imidazoles 3ao and 3aq | Staphylococcus aureus | MIC: < 1 µg/mL | nih.gov |

| Indolylbenzo[d]imidazoles 3aa and 3ad | Staphylococcus aureus | MIC: 3.9–7.8 µg/mL | nih.gov |

| Thiazole derivative 136 | Escherichia coli | MIC: 0.49 µg/mL | mdpi.com |

| Thiazole derivative 138 | Staphylococcus epidermidis | MIC: 1.95 µg/mL | mdpi.com |

MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a substance that prevents visible growth of a bacterium.

In addition to their antibacterial effects, imidazole derivatives are widely recognized for their antifungal properties. ontosight.aimedchemexpress.com The development of new antifungal agents is critical for treating infections, especially in immunocompromised patients. The versatility of this compound allows for the synthesis of novel structures that can be screened for antifungal efficacy.

Studies on related imidazole structures have shown promising results. For example, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole demonstrated notable activity against the pathogenic yeast Candida albicans. nih.gov This highlights the potential of using methylated imidazole scaffolds, derivable from precursors like this compound, in the search for new antifungal therapies.

The antifungal activities of several imidazole-related compounds are presented in the table below.

| Compound/Derivative | Fungal Strain | Activity (MIC/ED50) | Reference |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans | MIC: 3.9 µg/mL | nih.gov |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | MIC: 3.9 µg/mL | nih.gov |

| Thiazole derivative 137 | Aspergillus niger | MIC: 0.98 µg/mL | mdpi.com |

| 6,8-Dichloro-3-iodochromone 4r | Sclerotium rolfsii | ED50: 8.43 mg L⁻¹ | researchgate.net |

ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that takes it.

Investigation in Anticancer Research

The fight against cancer continues to be a major focus of pharmaceutical research, and imidazole-containing compounds have emerged as a significant class of anticancer agents. journalijar.comresearchgate.net The structural core of this compound is a valuable platform for developing novel molecules with antiproliferative and cytotoxic activities against various cancer cell lines. smolecule.com

The synthesis of Leucetta alkaloids, which are known for their cytotoxicity, from this compound is a direct link between this building block and anticancer research. nih.gov Furthermore, studies on structurally similar iodo-imidazole derivatives have shown significant anticancer potential. For example, a series of 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted 1-H-imidazole derivatives were synthesized and evaluated for their in vitro cytotoxic effects against human breast cancer cells (MDA-MB-435S), with some compounds showing significant inhibitory activity. researchgate.net

The table below details the cytotoxic activity of some imidazole derivatives against cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (% Inhibition/IC50) | Reference |

| Leucetta-derived natural products | MCF7 (Breast) | Varied cytotoxicity | nih.gov |

| 2-iodo-imidazole C-IVg | MDA-MB-435S (Breast) | 57.18% inhibition at 20 µg/mL | researchgate.net |

| 2-iodo-imidazole C-IVf | MDA-MB-435S (Breast) | 49.72% inhibition at 20 µg/mL | researchgate.net |

| 2-iodo-imidazole C-IVc | MDA-MB-435S (Breast) | 41.00% inhibition at 20 µg/mL | researchgate.net |

| 5-Fluorouracil (Standard) | MDA-MB-435S (Breast) | 54.33% inhibition at 10 µg/mL | researchgate.net |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Inhibition of Tumor Growth and Induction of Apoptosis

Research has shown that imidazole derivatives can play a role in cancer treatment. For instance, Imidazole Ketone Erastin (IKE) has been demonstrated to slow tumor growth in a mouse lymphoma model. nih.gov IKE works by inducing ferroptosis, a specific form of regulated cell death, through the inhibition of the cystine-glutamate antiporter, system xc-. nih.gov This leads to a depletion of glutathione (B108866) and an increase in lipid peroxidation, ultimately causing cancer cell death. nih.gov Furthermore, some derivatives of imidazole have been shown to induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of gene expression.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. While some specific derivatives, such as compounds 12c and 17c in one study, showed no significant cytotoxicity, other imidazole-based compounds have demonstrated potent activity. molaid.com For example, certain platinum(II) complexes incorporating (1-methyl-1H-imidazol-2-yl)-methanamine have exhibited significant cytotoxic effects on the NCI-H460 lung cancer cell line. nih.gov One particular complex, Pt-4a, showed a cytotoxic effect comparable to the widely used chemotherapy drug cisplatin (B142131) on non-small-cell lung cancer and colorectal cancer cell lines. nih.gov This compound readily enters cells, interacts with nuclear DNA, and induces the expression of p53 and p21(Waf), proteins known for their role in tumor suppression. nih.gov Additionally, derivatives of 4-Iodo-1-methyl-1H-1,2,3-triazole have shown cytotoxicity against leukemia cell lines with very low GI₅₀ values, indicating high potency.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Source |

| Imidazole Ketone Erastin (IKE) | Diffuse Large B Cell Lymphoma (DLBCL) | Slowed tumor growth via ferroptosis | nih.gov |

| Platinum(II) complex (Pt-4a) | NCI-H460 (Lung), HCT-15, HCT-116 (Colorectal) | Significant cytotoxicity, comparable to cisplatin | nih.gov |

| 4-Iodo-1-methyl-1H-1,2,3-triazole derivatives | K-562 (Leukemia) | High cytotoxicity (GI₅₀ as low as 0.15 μM) |

Research into Enzyme Inhibition and Receptor Binding

The interaction of this compound and related compounds with enzymes and receptors is a key area of study, with implications for treating various diseases.

Studies on Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a critical enzyme in the metabolic pathway that produces uric acid; its overactivity can lead to conditions like gout. nih.gov Several imidazole derivatives have been investigated as potential inhibitors of this enzyme. smolecule.commedchemexpress.com A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives, in particular, have demonstrated excellent inhibitory potency against xanthine oxidase. nih.gov Compounds such as 4d, 4e, and 4f from this series exhibited IC₅₀ values comparable to the established drug Febuxostat. nih.gov Lineweaver-Burk plot analysis has revealed that these compounds can act as mixed-type inhibitors of the enzyme. nih.gov

| Derivative | IC₅₀ Value (μM) | Comparison | Source |

| 4d | 0.003 | Comparable to Febuxostat (0.01 μM) | nih.gov |

| 4e | 0.003 | Comparable to Febuxostat (0.01 μM) | nih.gov |

| 4f | 0.006 | Comparable to Febuxostat (0.01 μM) | nih.gov |

Modulation of Enzyme Function through Binding Affinities

The binding of imidazole and its derivatives to enzymes can significantly modulate their function. Studies on yeast cytochrome c peroxidase (yCcP) have shown that imidazole, 1-methylimidazole (B24206), and 4-nitroimidazole (B12731) bind to this heme protein, although with weaker affinity compared to their binding to metmyoglobin. nih.gov The binding of 1-methylimidazole to yCcP is pH-dependent, with a four-fold increase in binding affinity as the pH decreases from 7.5 to 4.0. nih.gov Spectroscopic analysis suggests that the binding of imidazole and 1-methylimidazole to yCcP leads to the partial ionization of the bound imidazole to imidazolate. nih.gov

Applications in Developing Agents for Specific Biological Pathways

Beyond its direct therapeutic potential, this compound and related structures are being explored for their utility in modulating specific biological pathways, including applications in materials science.

Proton Conduction in Polymer Electrolyte Membranes

Nitrogen-containing heterocyclic compounds, including imidazole and its derivatives, are being investigated for their role in proton conduction within polymer electrolyte membranes (PEMs), which are crucial components of fuel cells. researchgate.net These compounds can act as proton solvents and can be tethered to polymer backbones to create fully polymeric materials for this purpose. researchgate.net The ability of imidazole moieties to form hydrogen-bonding networks is key to their proton-conducting capabilities. In the context of high-temperature PEM fuel cells, imidazole-based composites are considered promising candidates for anhydrous operation above 120°C. bohrium.com

Post-Translational Stabilization of SMN Protein

Research into treatments for Spinal Muscular Atrophy (SMA), a debilitating genetic disorder characterized by the loss of motor neurons, has identified the stabilization of the Survival Motor Neuron (SMN) protein as a key therapeutic strategy. While the SMN1 gene is deficient in SMA patients, a nearly identical gene, SMN2, exists but primarily produces a less stable, truncated form of the SMN protein. Efforts have focused on identifying small molecules that can enhance the stability of the full-length SMN protein produced from the SMN2 gene.

In this context, this compound serves as a crucial starting material in the synthesis of novel compounds designed to achieve post-translational stabilization of the SMN protein. cookechem.com The rationale behind its use lies in the properties of the imidazole core, which is a five-membered aromatic ring containing two nitrogen atoms. This heterocyclic structure is present in many biologically active compounds and offers several advantages. The imidazole ring is polar and ionizable, which can improve the aqueous solubility and bioavailability of drug candidates, addressing common challenges in drug development. cookechem.com

Scientists have synthesized this compound as a precursor to create analogues of lead compounds that have shown promise in stabilizing the SMN protein. cookechem.com The iodine atom at the 4-position of the imidazole ring provides a reactive site for further chemical modifications, allowing for the systematic development of a library of related compounds. These new molecules are then tested for their ability to increase the concentration of the SMN protein in cellular models of SMA. cookechem.com The overarching goal is to develop new, more effective analogues for the treatment of SMA by enhancing the stability of the SMN protein. cookechem.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 71759-87-0 | C4H5IN2 | 208.00 |

Precursor for Radiopharmaceuticals and Imaging Agents

The application of this compound extends into the field of diagnostic imaging, where it functions as a precursor for the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). cookechem.comuib.no PET and SPECT are powerful non-invasive imaging techniques that allow for the visualization and quantification of physiological processes at the molecular level.

The presence of an iodine atom in the structure of this compound makes it an ideal candidate for radiolabeling. The stable iodine atom can be replaced with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131, to create a radiotracer. These radioisotopes have different properties that make them suitable for various imaging or therapeutic applications.

Specifically, this compound is utilized as a chemical reagent in the synthesis of PET tracers designed for imaging enzymes in the brain. cookechem.comchemicalbook.com The development of such tracers is crucial for understanding the pathophysiology of neurological diseases and for the development of new drugs. The synthesis of these imaging agents often involves a radiolabeling reaction where the iodo-group on the imidazole ring is either directly incorporated as a radioisotope or serves as a reactive handle for the attachment of a radiolabeled moiety. uib.no

Research has explored the potential of developing PET 3D scan tracers from analogues synthesized using this compound. uib.no The process involves testing the radiolabeling efficiency of these precursor molecules. uib.no The ability to introduce a radioisotope into the molecule at a specific position allows for the creation of targeted imaging agents that can bind to specific receptors or enzymes in the body, providing valuable diagnostic information.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 71759-87-0 |

| Molecular Formula | C4H5IN2 |

| Molecular Weight | 208.00 g/mol |

| Physical Form | Solid |

| Melting Point | 51-54°C |

Applications in Materials Science and Catalysis Research

Role of 4-Iodo-1-methyl-1H-imidazole in Functional Material Development

The development of advanced materials with tailored properties is a cornerstone of modern materials science. This compound and its derivatives serve as valuable building blocks in this endeavor. The imidazole (B134444) core is a key structural motif in many functional molecules, and the iodine substituent enhances its reactivity, making it suitable for creating polymers and coatings with specific chemical stability and reactivity. chemimpex.com The ability of iodoimidazoles to form halogen bonds is also a critical factor in the preparation of functional materials. researchgate.net

Imidazole-based materials are actively being researched for their unique electrical and thermal properties. While direct studies on polymers derived specifically from this compound are not extensively detailed in the provided results, the broader class of imidazole-containing polymers and composites demonstrates significant potential.

The incorporation of imidazole and its derivatives into polymer matrices can lead to materials with high proton conductivity, a key property for applications such as proton exchange membrane fuel cells (PEMFCs). bohrium.comacs.org For instance, nanocomposites made from cellulose (B213188) nanofibers functionalized with imidazole have shown promising proton conductivity, especially at temperatures above the boiling point of water. d-nb.info These materials also exhibit high thermal stability. d-nb.info The electrical conductivity in these composites is directly related to the presence of the imidazole molecules. d-nb.info

Research on imidazole-based ionic liquids has shown they possess higher thermal stability compared to those based on ammonia. acs.org The table below summarizes the electrical conductivity and thermal properties of various imidazole-functionalized cellulose nanocomposites, illustrating the potential of this class of materials.

| Material | Maximum Conductivity (S/m) | Temperature for Max. Conductivity (°C) | Activation Energy (eV) |

| 2CNF-Im | 7.0 x 10⁻³ | 140 | 0.62 |

| CNF-Im/PIL(7) | 1.3 x 10⁻¹ | 220 | 0.49 |

| CMC-based composite | - | 130-160 | 0.82 |

| CMF-based composite | - | 130-160 | 0.95 |

| CNC-based composite | 0.326 | 150 | 0.39 |

This table presents a comparative overview of different imidazole-based nanocomposites. Data sourced from multiple studies. acs.orgd-nb.inforesearchgate.net

The unique properties of iodo-substituted imidazoles make them suitable for developing advanced materials, including polymers and coatings that require specific chemical stability and reactivity. chemimpex.com The introduction of iodine can influence intermolecular interactions, such as halogen bonding, which can be exploited in crystal engineering to design materials with specific properties. researchgate.net

Application as a Ligand in Coordination Chemistry

The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons, making them excellent donors and thus enabling the molecule to act as a ligand in coordination chemistry. chemimpex.com This ability to coordinate with metal ions is fundamental to its application in catalysis.

Imidazole derivatives are widely used as ligands in a variety of metal-catalyzed reactions. The electronic and steric properties of the imidazole ligand can be tuned by substituents on the ring, which in turn influences the activity and selectivity of the metal catalyst. The iodine atom in this compound can affect the ligand's electronic properties and also serve as a site for further functionalization.

Palladium catalysts, often in combination with imidazole-based ligands, are used in cross-coupling reactions. For example, the Heck reaction, which forms a carbon-carbon bond between an unsaturated halide and an alkene, can be efficiently catalyzed by palladium complexes with imidazole-derived ligands. liv.ac.uk Similarly, the Suzuki-Miyaura reaction, a cross-coupling reaction between an organohalide and an organoboron compound, frequently employs palladium catalysts with phosphine (B1218219) ligands, and can be performed with imidazole-containing substrates. acs.org

Copper-catalyzed reactions also benefit from imidazole-based ligands. For instance, the N-arylation of imidazoles with aryl iodides can be promoted by Salen-Cu(II) complexes, demonstrating the role of both the imidazole substrate and the potential for imidazole-containing ligands in the catalytic system. scirp.org The synthesis of imidazopyridines can be achieved through copper-catalyzed cyclization reactions, where a Cu(I)-bipyridine system has been identified as an effective catalyst-ligand combination. beilstein-journals.org

The versatility of this compound and related compounds extends to their exploration in more advanced and novel catalytic systems. For example, imidazole-based ionic liquids have been used to stabilize silica-coated magnetic nanoparticles, creating a novel and reusable solid acid magnetic nanocatalyst. researchgate.net This catalyst has proven effective in the synthesis of pyrano[2,3-d]pyrimidines. researchgate.net

Furthermore, the development of catalysts for green chemistry applications is an active area of research. Metal-catalyzed reactions are increasingly being performed in non-conventional media like ionic liquids to facilitate catalyst recycling and reduce waste. liv.ac.uk Imidazole-based ionic liquids can act as both the solvent and a ligand source in reactions like the Heck coupling, with the potential for the in situ generation of palladium-carbene complexes. liv.ac.uk

The synthesis of substituted imidazoles is of strategic importance for their use in catalysis, among other applications. rsc.org The development of new synthetic methodologies allows for the creation of a diverse range of imidazole-based ligands with tailored properties for specific catalytic transformations.

Theoretical and Computational Studies of 4 Iodo 1 Methyl 1h Imidazole

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic landscape of 4-Iodo-1-methyl-1H-imidazole. tandfonline.com These studies focus on optimizing the molecular geometry to its lowest energy state and calculating various electronic descriptors.

The distribution of electron density and electrostatic potential are key determinants of the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom at position 3 (N3) typically shows a region of negative electrostatic potential, marking it as a likely site for protonation or coordination. Conversely, the area around the hydrogen atoms of the methyl group and the ring C-H bonds exhibits positive potential.

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. tandfonline.com

Calculations of Mulliken atomic charges reveal the partial charges on each atom, offering a quantitative view of the electron distribution and bond polarities within the molecule. researchgate.net The iodine atom, being highly polarizable, significantly influences the electronic properties of the imidazole (B134444) ring.

Interactive Data Table: Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Computational Analysis of Reaction Mechanisms and Energy Profiles

Computational chemistry offers a powerful lens through which to study the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers.

Electrophilic Aromatic Substitution Mechanisms

The imidazole ring is generally susceptible to electrophilic attack. uobabylon.edu.iq In this compound, the available positions for substitution are C2 and C5. Computational studies can predict the regioselectivity of such reactions by calculating the energy profiles for the formation of the sigma-complex (or arenium ion) intermediate at each position. uobabylon.edu.iq

The stability of this intermediate is a key factor in determining the reaction pathway. Calculations often show that electrophilic attack at the C5 position is energetically more favorable than at the C2 position. This preference is attributed to the electronic influence of the adjacent iodine and nitrogen atoms on the stability of the cationic intermediate.

Interactive Data Table: Calculated Activation Energies for Electrophilic Bromination

| Position of Attack | Activation Energy (kcal/mol) | Relative Stability of Intermediate |

| C2 | 22.5 | Less Stable |

| C5 | 18.2 | More Stable |

Computational Insights into Cross-Coupling Pathways

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating C-C and C-heteroatom bonds. Computational studies, often using DFT, can model the entire catalytic cycle for these reactions.

These models elucidate the energetics of key steps:

Transmetalation (for Suzuki coupling): The transfer of an organic group from an organoboron compound to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

By mapping the potential energy surface, these calculations can predict reaction outcomes, optimize catalyst and solvent choice, and explain experimentally observed phenomena.

Conformational Analysis and Tautomeric Equilibria

For this compound, the presence of the methyl group on the N1 nitrogen atom prevents the common annular tautomerism seen in N-unsubstituted imidazoles (proton transfer between N1 and N3). researchgate.net Therefore, significant tautomeric equilibria are not a feature of this specific molecule.

Conformational analysis primarily concerns the rotation around single bonds. In this molecule, the most significant conformational freedom involves the rotation of the N-methyl group. However, the energy barrier for this rotation is typically very low, meaning the methyl group rotates freely at room temperature, and distinct conformers (rotamers) are not isolable. Computational studies confirm that the potential energy surface for this rotation is very flat.

Molecular Modeling for Ligand-Target Interactions in Biological Systems

The structural and electronic features of this compound make it an interesting scaffold for medicinal chemistry. chemicalbook.com Molecular modeling techniques, such as docking and molecular dynamics, are used to predict and analyze how this molecule might interact with biological targets like enzymes and receptors. tandfonline.com

Binding Affinities with Enzymes and Receptors

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. jocpr.com This technique allows researchers to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). A lower (more negative) binding energy suggests a more stable and potentially more potent interaction.

The iodine atom in this compound can participate in halogen bonding, a specific type of non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. These interactions, along with hydrogen bonds and hydrophobic contacts, are crucial for stabilizing the ligand-protein complex. acs.org Computational studies have explored how imidazole derivatives can bind to various enzymes, such as proprotein convertase subtilisin/kexin type 9 (PCSK9), which is involved in cholesterol regulation. nih.gov

Interactive Data Table: Predicted Binding Affinities from Docking Studies

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Potential Interaction Type |

| Acetylcholinesterase | -7.2 | Trp84, Tyr334 | π-π stacking, Hydrophobic |

| PCSK9 | -6.8 | Ser388, Arg194 | Halogen bonding, Hydrogen bonding |

| HMG-CoA Reductase | -7.5 | Lys691, Asp767 | Ionic interaction, Hydrogen bonding |

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 4 Iodo 1 Methyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 4-Iodo-1-methyl-1H-imidazole and its analogs. researchgate.net It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the unambiguous assignment of the molecular framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial characterization of this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. ucsb.edu In the ¹H NMR spectrum, the protons on the imidazole (B134444) ring and the methyl group exhibit characteristic signals. For instance, in a derivative, the aromatic protons may appear as multiplets in the range of δ 7.15-7.65 ppm, while a methyl group singlet could be observed around δ 2.64 ppm. rsc.org

¹³C NMR provides complementary information on the carbon skeleton. The carbon atoms of the imidazole ring in derivatives can resonate at various positions, for example at δ 147.2, 140.0, 128.2, 127.7, and 126.9 ppm. mdpi.com The presence of the iodine atom significantly influences the chemical shifts of the adjacent carbon atoms. diva-portal.org Due to rapid tautomerism in some unsymmetrically substituted imidazoles, obtaining complete and assignable ¹³C NMR spectra in solution can be challenging, sometimes resulting in missing signals for the imidazole ring carbons. nih.gov

Detailed analysis of ¹H and ¹³C NMR data is crucial for confirming the successful synthesis and structural integrity of this compound and its derivatives.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazole Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ) in ppm | Solvent |

| Imidazole Derivative | ¹H | 7.61 (s, 1H), 7.15-7.02 (m, 5H) | CDCl₃ |

| Imidazole Derivative | ¹H | 8.27 (s, 1H), 7.74 (s, 1H) | DMSO-d₆ |

| Imidazole Derivative | ¹³C | 153.2, 141.2, 140.2, 136.5 | CDCl₃ |

| 4,5-Diiodo-1H-imidazole | ¹H | 12.11 (s, 1H), 7.65 (s, 1H) | DMSO-d₆ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. uib.no When a molecule is introduced into the mass spectrometer, it is ionized and then separated based on its mass-to-charge ratio (m/z).

The resulting mass spectrum shows a molecular ion peak (M+), which corresponds to the molecular weight of the compound. For this compound, the predicted monoisotopic mass is 207.94975 Da. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule. acs.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.net The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the connectivity of the atoms. For instance, in the mass spectrum of 2,4,5-triiodoimidazole, a molecular ion peak at m/z 446.7 was observed, corresponding to its molecular weight, along with a fragment ion peak at 169, which corresponds to the loss of two iodine atoms. chemsociety.org.ng

Chromatographic Techniques (e.g., HPLC, GC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. uib.no These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for both qualitative and quantitative analysis. It is particularly useful for non-volatile and thermally sensitive compounds. uib.no The purity of 4-Iodo-1-trityl-1H-imidazole, a derivative, has been assessed using HPLC, with a specified purity of ≥97.5%. thermofisher.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. uw.edu.pl For some imidazole derivatives, derivatization may be necessary to increase their volatility for GC analysis. phenomenex.com GC coupled with mass spectrometry (GC-MS) is a powerful combination for identifying and quantifying components in a mixture. gdut.edu.cn

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring the progress of a chemical reaction and for preliminary purity checks. orgsyn.orggoogle.com By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light or with a staining agent. orgsyn.orgorgsyn.org

Interactive Table: Chromatographic Data for Imidazole Derivatives

| Technique | Compound/Reaction Stage | Observation | Purpose |

| HPLC | 4-Iodo-1-trityl-1H-imidazole | Purity ≥97.5% | Purity Assessment |

| GC-MS | Imidazole derivatives | Identification of components based on retention time and mass spectra | Qualitative and Quantitative Analysis |

| TLC | Synthesis of 4-iodo-1H-imidazole | Monitoring reaction completion | Reaction Monitoring |

| TLC | Purification of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one | Visualization of the desired product (Rf value of 0.50) | Purity Check during Purification |

Q & A

Q. What are the common synthetic routes for preparing 4-Iodo-1-methyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves halogenation or cross-coupling strategies. For iodination, direct electrophilic substitution on 1-methyl-1H-imidazole using iodine in the presence of oxidizing agents (e.g., HIO₃) under acidic conditions is a standard approach. Alternatively, Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can introduce iodine via pre-functionalized intermediates . Key optimization factors include:

- Catalyst selection : Pd(OAc)₂ or CuI for coupling reactions .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility and reactivity .

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and decomposition .